4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide
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Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a sulfonamide group
Preparation Methods
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide involves multiple steps, starting with the preparation of the benzothiazole moiety. Common synthetic routes include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . The piperidine ring is typically introduced through nucleophilic substitution reactions, and the sulfonamide group is added via sulfonylation reactions using sulfonyl chlorides . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions on the piperidine ring.
Hydrolysis: Hydrolysis of the sulfonamide group under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions include various substituted benzothiazoles, piperidines, and sulfonamides .
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and anti-cancer properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function . The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
These compounds share structural similarities with 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of a benzothiazole moiety with a piperidine ring and a sulfonamide group, which may confer distinct biological properties .
Properties
CAS No. |
606083-14-1 |
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Molecular Formula |
C28H37N3O6S3 |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclohexyl-2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C28H37N3O6S3/c1-3-36-23-19-27(24(37-4-2)18-26(23)39(32,33)30-21-10-6-5-7-11-21)40(34,35)31-16-14-20(15-17-31)28-29-22-12-8-9-13-25(22)38-28/h8-9,12-13,18-21,30H,3-7,10-11,14-17H2,1-2H3 |
InChI Key |
OXQPJGJCFSTBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)OCC)S(=O)(=O)NC5CCCCC5 |
Origin of Product |
United States |
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